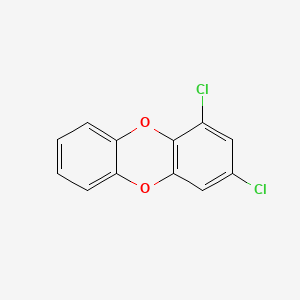

1,3-Dichlorodibenzo-P-dioxin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYJYMAKTBXNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198603 | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-39-2 | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ549UV066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport, Transformation, and Distribution Dynamics of Dioxins

Environmental Compartmentalization and Adsorption

The distribution of 1,3-DCDD in the environment is largely dictated by its tendency to partition between different environmental media. Its low water solubility and high affinity for organic matter are key factors controlling its compartmentalization.

Dioxins, including 1,3-DCDD, exhibit strong binding affinity to soil and sediment particles, which act as major environmental sinks for these compounds. nih.gov This high sorption capacity significantly limits their mobility in the subsurface. The primary mechanism for this retention is the partitioning of the hydrophobic dioxin molecules into the organic carbon fraction of soil and sediments.

The strength of this binding is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental data for 1,3-DCDD is limited, the Koc for dioxins is generally high, indicating a strong preference for the solid phase over the aqueous phase. For instance, the mean log Koc for the more studied 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) is approximately 7.39, signifying its immobility in soil. epa.gov It is expected that 1,3-DCDD, as a dichlorinated congener, would also have a high Koc value, leading to its strong adsorption to soil and sediment. This strong binding means that leaching of 1,3-DCDD into groundwater is generally not a significant transport pathway. epa.gov Instead, its movement in terrestrial and aquatic systems is primarily associated with the transport of soil particles and sediments through erosion and runoff.

Key Physicochemical Properties Influencing Soil and Sediment Retention of Dioxins

| Property | Value Range for Dichlorodibenzo-p-dioxins | Implication for Retention |

| Log Kow (Octanol-Water Partition Coefficient) | 5.86 - 6.39 | High values indicate strong hydrophobicity and a tendency to partition into organic matter in soil and sediment. |

| Water Solubility | 0.00375 - 0.0149 mg/L | Low solubility in water limits leaching and promotes association with solid phases. |

| Vapor Pressure | 9.0 x 10-7 - 1.1 x 10-6 mm Hg | Low volatility reduces the likelihood of evaporation from soil surfaces. |

Note: The values presented are a range for dichlorodibenzo-p-dioxin congeners as specific experimental data for the 1,3-isomer can be limited. The data provides a general indication of the expected properties.

Once in aquatic systems, typically through runoff or atmospheric deposition, 1,3-DCDD will predominantly associate with suspended particulate matter and bottom sediments due to its hydrophobic nature. mdpi.com The concentration in the dissolved phase in water is expected to be very low. Volatilization from water surfaces can occur, but for dioxins, this process is generally slow and is further hindered by strong adsorption to sediments. epa.gov

Atmospheric transport is a significant pathway for the global distribution of dioxins. mdpi.com While less chlorinated congeners like 1,3-DCDD are considered semi-volatile, they can be subject to long-range atmospheric transport. cdc.gov In the atmosphere, 1,3-DCDD can exist in both the vapor phase and adsorbed to airborne particulate matter. The partitioning between these two phases is influenced by factors such as temperature and the concentration of atmospheric particles. Removal from the atmosphere occurs through wet and dry deposition, leading to the contamination of soil and water bodies far from the original source.

Bioconcentration and Bioaccumulation Dynamics in Ecosystems

A significant concern with dioxins is their potential to accumulate in living organisms, a process driven by their lipophilicity (affinity for fats). epa.gov

Bioaccumulation is a broader term that includes the uptake of a chemical from all sources, including food. As 1,3-DCDD is passed up the food chain, it can become increasingly concentrated at higher trophic levels, a phenomenon known as biomagnification . This is because it is stored in the fatty tissues of organisms and is not easily metabolized or excreted. Consequently, top predators in a food web can accumulate significantly higher concentrations of dioxins than organisms at lower trophic levels.

Illustrative Bioconcentration Factors for Dioxin Congeners in Fish

| Dioxin Congener | Bioconcentration Factor (BCF) Range |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 37,900 - 128,000 |

| Octachlorodibenzo-p-dioxin (OCDD) | 34 - 2,226 |

Note: This table provides examples for other dioxin congeners to illustrate the range of BCFs and the influence of chlorination. Specific BCF data for 1,3-DCDD is not widely available. cdc.gov

Environmental Transformation Processes of Chlorinated Dibenzo-p-dioxins

Although persistent, 1,3-DCDD can undergo transformation in the environment through various processes, which can lead to its degradation or the formation of other compounds.

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of dioxins in the environment, particularly in the atmosphere and at the surface of water bodies and soil. This process involves the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of the chemical bonds in the dioxin molecule.

The primary photochemical degradation pathway for chlorinated dioxins is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process results in the formation of less chlorinated dioxins. For example, the photolysis of trichlorodibenzo-p-dioxins can yield dichlorodibenzo-p-dioxins, including the 1,3-isomer. However, complete mineralization of the dioxin molecule can also occur through more complex photochemical reactions. The rate of photolysis is influenced by factors such as the intensity of sunlight, the presence of photosensitizing substances in the environment, and the medium in which the dioxin is present.

Microbial activity plays a crucial role in the transformation of dioxins in anaerobic environments such as sediments and waterlogged soils. A key process is reductive dechlorination , where anaerobic bacteria use chlorinated dioxins as electron acceptors in their respiration process, sequentially removing chlorine atoms.

This process is particularly important for the formation of less chlorinated congeners like 1,3-DCDD from more highly chlorinated dioxins. For example, research has shown that anaerobic microbial consortia can dechlorinate 1,2,4-trichlorodibenzo-p-dioxin (B167082) and 1,2,3-trichlorodibenzo-p-dioxin (B1347032) to produce 1,3-dichlorodibenzo-p-dioxin. oup.comresearchgate.net Specific groups of bacteria, such as those belonging to the genus Dehalococcoides, have been identified as being capable of carrying out these reductive dechlorination reactions. oup.comoup.com

The rate of formation of 1,3-DCDD through this pathway is dependent on the initial concentration of the parent trichlorodibenzo-p-dioxin and the specific microbial community present. oup.com Studies have documented the stepwise dechlorination pathways, where, for instance, 1,2,4-trichlorodibenzo-p-dioxin is first dechlorinated at the 4-position to form 1,2-dichlorodibenzo-p-dioxin, which is then further dechlorinated to monochlorodibenzo-p-dioxin. Concurrently, dechlorination can also occur at the 2-position to form 1,4-dichlorodibenzo-p-dioxin. The formation of 1,3-DCDD from 1,2,3-trichlorodibenzo-p-dioxin proceeds through the removal of a chlorine atom from the 2-position. researchgate.net

Transformation and Degradation Processes

The environmental fate of this compound (1,3-DCDD) is significantly influenced by microbial transformation processes. These processes, occurring under both anaerobic and aerobic conditions, are critical in determining the persistence and potential detoxification of this compound in various environmental matrices.

Under anaerobic conditions, such as those found in submerged sediments, the primary biodegradation mechanism for more highly chlorinated dioxins is reductive dechlorination. nih.gov This process, also known as dehalorespiration, involves the removal of chlorine atoms from the dioxin molecule and their replacement with hydrogen atoms. nih.govresearchgate.net This transformation is a crucial first step in the detoxification of highly chlorinated dioxins, often resulting in the formation of less chlorinated congeners like 1,3-DCDD.

Microbial dechlorination of polychlorinated dibenzo-p-dioxins (PCDDs) has been observed in sediments and anaerobic mixed cultures. researchgate.net Specific microorganisms have been identified as key players in this process. Bacteria from the genus Dehalococcoides are frequently implicated in the reductive dechlorination of chlorinated aromatic compounds, including dioxins. researchgate.netnih.govneptjournal.com For instance, Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate various dioxin congeners. nih.govresearchgate.net

The formation of 1,3-DCDD often occurs as a product of the dechlorination of more highly chlorinated dioxins. Studies with anaerobic microbial consortia from sediments have demonstrated clear dechlorination pathways. For example, 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD) is initially dechlorinated to trichlorodibenzo-p-dioxins (TrCDDs), such as 1,2,3-TrCDD and 1,2,4-TrCDD. oup.comnih.gov These trichlorinated intermediates are then further dechlorinated to dichlorodibenzo-p-dioxins (DiCDDs), including 1,3-DiCDD and 2,3-DiCDD. researchgate.netoup.comresearchgate.net The specific pathways and end products can vary depending on the microbial communities present. researchgate.net

Table 1: Anaerobic Dechlorination Pathways Leading to this compound

| Parent Compound | Intermediate Product(s) | Final Dichlorinated Products | Key Microorganism(s) | Reference(s) |

|---|---|---|---|---|

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TeCDD) | 1,2,3-Trichlorodibenzo-p-dioxin & 1,2,4-Trichlorodibenzo-p-dioxin | This compound & 2,3-Dichlorodibenzo-p-dioxin | Anaerobic microbial consortium, Dehalococcoides sp. | researchgate.netoup.com |

| 1,2,3-Trichlorodibenzo-p-dioxin (1,2,3-TrCDD) | Not applicable | This compound & 2,3-Dichlorodibenzo-p-dioxin | Dehalococcoides sp. strain CBDB1 | researchgate.net |

| 1,2,4-Trichlorodibenzo-p-dioxin (1,2,4-TrCDD) | Not applicable | This compound & 2-Monochlorodibenzo-p-dioxin | Dehalococcoides sp. strain CBDB1 | researchgate.net |

In aerobic environments, microorganisms employ different strategies to degrade lower chlorinated dioxins like 1,3-DCDD. nih.gov The primary mechanism is an oxidative attack that cleaves the aromatic ring structure, leading to the eventual mineralization of the compound. nih.gov This process is generally more effective for dioxins with fewer chlorine substituents.

The initial and rate-limiting step in the aerobic degradation of dioxins is catalyzed by dioxygenase enzymes. nih.govresearchgate.net These enzymes, which belong to the Rieske non-heme iron oxygenase family, incorporate both atoms of molecular oxygen into the aromatic nucleus. researchgate.net This action destabilizes the ring structure, making it susceptible to cleavage. There are two main initial catabolic routes for dioxin degradation:

Angular Dioxygenation: This pathway involves an enzymatic attack on the carbon atoms adjacent to the ether bridge (C4 and C4a). This is a unique mechanism for dioxin-like compounds and leads to the opening of one of the aromatic rings. nih.govresearchgate.net

Lateral Dioxygenation: In this pathway, the dioxygenase enzyme adds two hydroxyl groups to adjacent carbon atoms on the lateral part of the aromatic ring (e.g., C1,2 or C2,3). researchgate.net This forms a cis-dihydrodiol, which is then dehydrogenated to a catechol, a key intermediate for ring fission.

A diverse range of bacteria capable of aerobically degrading dioxins has been isolated from various environments. researchgate.net Many of these organisms utilize dioxins as a source of carbon and energy. nih.gov Genera such as Sphingomonas, Pseudomonas, and Burkholderia are well-documented for their dioxin-degrading capabilities. nih.gov For example, Sphingomonas wittichii strain RW1 is known to metabolize dibenzo-p-dioxin (B167043) and some chlorinated congeners through an angular dioxygenation pathway. neptjournal.comresearchgate.net

Table 2: Key Genera and Enzymes in Aerobic Dioxin Biodegradation

| Bacterial Genus | Key Enzyme Type | Primary Degradation Pathway | Reference(s) |

|---|---|---|---|

| Sphingomonas | Angular Dioxygenase | Angular Dioxygenation | nih.govresearchgate.net |

| Pseudomonas | Dioxygenase | Lateral and Angular Dioxygenation | nih.govnih.govresearchgate.net |

| Burkholderia | Dioxygenase | Angular Dioxygenation | nih.gov |

| Janibacter | Dioxygenase | Lateral and Angular Dioxygenation | researchgate.net |

Molecular and Cellular Mechanisms of Action for Dioxin Like Compounds

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Studies

The initiation of dioxin-like activity is contingent upon the binding of a ligand to the AhR. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a multi-protein complex that includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and the co-chaperone p23. nih.gov The binding of a suitable ligand, such as TCDD, induces a conformational change in the AhR, triggering a cascade of events that define the receptor's activation. eaht.org

AhR Ligand Binding Domain Interactions and Selectivity

The selectivity and affinity of a dioxin congener for the AhR are determined by its structure. The AhR contains a ligand-binding domain (LBD) within its Per-ARNT-Sim (PAS) region. nih.gov High-affinity binding, characteristic of potent congeners like TCDD, requires a planar structure and chlorination at the lateral positions (2, 3, 7, and 8). nih.gov These structural features allow the molecule to fit precisely within the hydrophobic ligand-binding pocket of the receptor. nih.gov

Congeners that lack this specific substitution pattern, such as 1,3-DCDD, are poor ligands for the receptor. The absence of chlorine atoms in the lateral positions results in a dramatically lower binding affinity, and consequently, an inability to effectively activate the AhR. Quantitative structure-activity relationship (QSAR) studies confirm that the toxic potency of different dioxin congeners correlates strongly with their AhR binding affinity. eaht.orgresearchgate.net

Receptor Transformation and Nuclear Translocation

Upon the binding of a potent ligand, the AhR undergoes a conformational change that exposes a nuclear localization signal. mdpi.com This transformation causes the AhR to dissociate from its cytoplasmic chaperone proteins. nih.gov The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. mdpi.com This step is essential for the receptor to function as a transcription factor. Given that 1,3-DCDD is not a significant AhR agonist, it does not effectively induce this receptor transformation and subsequent nuclear translocation.

DNA Binding and Dioxin Response Element (DRE) Interaction

Inside the nucleus, the ligand-bound AhR forms a heterodimer with another protein, the AhR nuclear translocator (ARNT). nih.govmdpi.com This AhR/ARNT complex is the transcriptionally active form of the receptor. nih.gov The complex functions by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), which are located in the promoter regions of target genes. eaht.org The core DRE sequence is 5′-TNGCGTG-3′. mdpi.com The binding of the AhR/ARNT heterodimer to DREs acts as a transcriptional enhancer, initiating the expression of adjacent genes. nih.goveaht.org This entire process is dependent on the initial, high-affinity binding of a ligand to the AhR, a step that is not effectively achieved by 1,3-DCDD.

AhR-Mediated Transcriptional Regulation and Gene Expression Dysregulation

The binding of the AhR/ARNT complex to DREs recruits co-activator proteins and the general transcriptional machinery to the gene promoter, leading to an increased rate of transcription for a battery of "dioxin-responsive" genes. nih.gov The dysregulation of these genes underlies the various biological and toxicological effects associated with potent dioxin-like compounds.

Induction of Xenobiotic Metabolizing Enzymes (e.g., CYP1A1)

A primary and well-characterized downstream effect of AhR activation is the potent induction of xenobiotic-metabolizing enzymes. nih.gov The most notable of these is Cytochrome P450 1A1 (CYP1A1), a Phase I metabolizing enzyme. nih.govnih.gov The gene for CYP1A1 contains highly efficient DREs in its promoter region, making it a sensitive biomarker for AhR activation. mdedge.com Studies in various cell lines and animal models consistently show a strong, dose-dependent induction of CYP1A1 mRNA and protein following exposure to potent AhR agonists like TCDD. nih.govnih.gov Due to its inability to effectively activate the AhR, 1,3-DCDD is not an inducer of CYP1A1 expression.

Downstream Gene Expression Modulation

Beyond the induction of metabolizing enzymes, the activation of the AhR by potent ligands modulates the expression of a wide array of genes involved in critical cellular processes. These can include genes related to cell cycle control, apoptosis, cell differentiation, and immune function. mdedge.com The specific profile of gene expression changes can vary depending on the cell type and species. However, the initiation of these widespread changes in gene expression is fundamentally dependent on the activation of the AhR. As 1,3-DCDD does not serve as an effective ligand for the AhR, it does not cause the downstream gene expression modulation characteristic of toxic dioxin congeners.

Congener-Specific Potency and Species Differences in AhR Responsiveness

The biological and toxicological potency of chlorinated dibenzo-p-dioxins (CDDs) is highly dependent on their specific molecular structure, particularly the number and position of chlorine atoms. nih.gov The toxic effects of these compounds are mediated through the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression. nih.govoup.com For a dioxin congener to exhibit significant potency, it generally must have chlorine atoms substituted in the lateral 2, 3, 7, and 8 positions of the dibenzo-p-dioxin (B167043) structure. nih.gov The most potent and extensively studied congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), serves as the benchmark for this class of compounds. wikipedia.orgcdc.gov

Congeners that lack this specific 2,3,7,8-substitution pattern, such as 1,3-Dichlorodibenzo-p-dioxin, are markedly less active. nih.gov Research on structure-activity relationships has consistently shown that the absence of lateral chlorine substitution leads to a significant decrease in binding affinity for the AhR and a corresponding reduction in the induction of AhR-mediated biochemical and toxic responses. nih.gov

Significant differences in responsiveness to AhR ligands are also observed across various animal species. nih.gov These differences can be attributed to variations in the molecular configuration of the AhR protein itself, particularly within the ligand-binding domain (LBD) and the transactivation domain (TAD). nih.gov For instance, subtle differences in the amino acid sequence of the AhR can lead to profound differences in sensitivity to TCDD. nih.gov While these species-specific differences are critical for assessing the risk of potent dioxins, they are less relevant for congeners with inherently low AhR binding affinity like this compound, as a strong toxic response is not initiated regardless of the receptor's sensitivity.

Toxic Equivalency Factors (TEFs) and Their Derivation from In Vitro Studies

To facilitate risk assessment of complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) concept was developed. wikipedia.org This approach assigns a value to each congener that reflects its potency relative to TCDD, which is assigned a TEF of 1.0. wikipedia.orgornl.gov The total toxic equivalency (TEQ) of a mixture is then calculated by summing the product of the concentration of each congener and its respective TEF. wikipedia.org

The World Health Organization (WHO) has established TEF values for 7 PCDDs, 10 polychlorinated dibenzofurans (PCDFs), and 12 dioxin-like polychlorinated biphenyls (PCBs). nih.goveuropa.eu The criteria for a compound to be included in the TEF system include structural similarity to TCDD, the ability to bind to the AhR, and the capacity to elicit AhR-mediated toxic responses. wikipedia.org

This compound is not assigned a TEF value by the WHO. europa.eu This is because it does not possess the 2,3,7,8-chlorine substitution pattern required to be considered a dioxin-like compound with significant toxicity. nih.gov Its potency is considered negligible compared to TCDD, and therefore it is not included in TEQ calculations for human health risk assessment. ornl.gov

TEFs are derived from a comprehensive database of relative effect potencies (REPs) generated from numerous in vivo and in vitro studies. nih.gov In vitro bioassays are particularly valuable for determining the relative potency of a large number of congeners by measuring AhR-mediated responses, such as the induction of specific enzymes. nih.gov These in vitro-derived REPs are often similar to systemic REPs observed in vivo. nih.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin Congeners

| Congener | TEF Value |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachloro-dibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachloro-dibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachloro-dibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachloro-dibenzo-p-dioxin (OCDD) | 0.0003 |

| This compound | Not Assigned |

Data sourced from the World Health Organization 2005 re-evaluation. europa.eu

In Vitro Experimental Models for Mechanistic Elucidation

A variety of in vitro experimental models are employed to elucidate the mechanisms of action of dioxin-like compounds and to determine their relative potencies. nih.gov These models provide a controlled environment to study specific cellular and molecular events following exposure.

One of the most common models involves the use of cultured cell lines, such as the rat hepatoma H-4-II E cell line. nih.gov These cells are used to measure the induction of enzymes like aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD), which are well-characterized responses mediated by the AhR. nih.gov Dose-response studies in these cell lines allow for the calculation of EC50 values (the concentration that produces 50% of the maximum response), which can then be compared to the EC50 of TCDD to determine a relative effect potency (REP). researchgate.net

There is a strong correlation between the in vitro induction of these enzymes and in vivo toxic effects, such as thymic atrophy and body weight loss, for 2,3,7,8-substituted congeners. nih.gov More recently, reporter gene assays have become common. In these systems, cells (often human or mouse liver cancer cells) are genetically modified to contain a reporter gene (e.g., luciferase) under the control of dioxin-responsive elements. researchgate.net When a compound activates the AhR, the receptor complex binds to these elements and drives the expression of the reporter gene, which produces a measurable signal like light. researchgate.net

Advanced Analytical Methodologies and Congener Profiling of Dioxins

High-Resolution Separation and Detection Techniques

High-resolution separation and sensitive detection are fundamental to the analysis of dioxins. These methods allow for the differentiation of individual congeners from a complex mixture, which is essential as toxicity varies significantly between different isomers.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of congener-specific dioxin analysis. High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is considered the "gold standard" for the quantification of polychlorinated dibenzo-p-dioxins (PCDDs). This technique provides the necessary selectivity and sensitivity to detect dioxins at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels.

The analytical process involves the separation of different PCDD congeners based on their boiling points and interaction with the chromatographic column. Following separation, the mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. By monitoring for specific mass-to-charge ratios of the molecular ions and their fragments, it is possible to identify and quantify individual congeners, including 1,3-DCDD. More recently, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS), particularly using a triple quadrupole mass spectrometer (TQMS), has been accepted as a confirmatory method for dioxin analysis due to its high selectivity and sensitivity.

Key aspects of GC-MS analysis for dioxin congeners:

Sample Preparation: Extensive extraction and cleanup procedures are necessary to remove interfering compounds from the sample matrix.

Chromatographic Separation: Capillary columns, such as DB-5MS, are used to achieve separation of the 75 PCDD congeners.

Mass Spectrometric Detection: HRMS or MS/MS is used for sensitive and specific detection of target analytes.

Isotope Dilution: For accurate quantification, isotopically labeled internal standards, such as Carbon-13 labeled congeners, are added to the sample before extraction.

Table 1: GC-MS Parameters for Dioxin Analysis

| Parameter | Specification |

| Gas Chromatograph | Typically a high-resolution instrument |

| Column | e.g., DB-5MS UI (60 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 280-310 °C |

| Mass Spectrometer | High-Resolution Mass Spectrometer (HRMS) or Triple Quadrupole Mass Spectrometer (TQMS) |

| Ionization Mode | Electron Ionization (EI) |

| Data Acquisition | Selected Ion Monitoring (SIM) for HRMS or Multiple Reaction Monitoring (MRM) for TQMS |

Immunoassay-based methods offer a rapid and cost-effective approach for screening a large number of samples for the presence of dioxins. These methods, such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that recognize and bind to dioxin-like compounds. While these assays are generally not congener-specific, they can provide a semi-quantitative measure of the total dioxin-like compounds in a sample, expressed as toxic equivalents (TEQ).

The principle of competitive ELISA involves the competition between the dioxins in the sample and a labeled dioxin standard for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of dioxins in the sample. A significant advantage of immunoassays is their high throughput, making them suitable for initial screening purposes. However, positive results from immunoassays typically require confirmation by a more definitive method like GC-HRMS. The cross-reactivity of the antibodies with different congeners is a critical factor, and for some assays, the response to various dichlorodibenzo-p-dioxin isomers has been documented.

Table 2: Comparison of Analytical Methods for Dioxins

| Feature | GC-HRMS | Immunoassay |

| Specificity | Congener-specific | Class-selective (cross-reactivity) |

| Sensitivity | Very high (ppq levels) | Moderate to high |

| Quantification | Accurate and precise | Semi-quantitative |

| Throughput | Low | High |

| Cost | High | Low |

| Application | Confirmatory analysis, research | Screening, monitoring |

Isotopic Analysis and Fractionation Studies (e.g., Carbon Isotope Fractionation)

Stable isotope analysis can provide valuable insights into the sources and transformation processes of dioxins in the environment. Carbon isotope fractionation, the change in the ratio of ¹³C to ¹²C, occurs during chemical and biological reactions, leading to an enrichment or depletion of the heavier isotope in the products compared to the reactants.

Studies on the microbial reductive dechlorination of higher chlorinated dioxins have shown that this process can lead to the formation of lower chlorinated congeners, such as 1,3-DCDD. During the dechlorination of 1,2,4-trichlorodibenzo-p-dioxin (B167082) to 1,3-DCDD, a significant carbon isotope fractionation has been observed. The resulting 1,3-DCDD is depleted in ¹³C relative to its precursor. This isotopic signature can potentially be used to trace the degradation pathways of dioxins in contaminated environments.

Spectroscopic Characterization Techniques (e.g., Infrared Spectroscopy for Congener Classification)

Spectroscopic techniques, such as infrared (IR) spectroscopy, provide information about the molecular structure of compounds. Each dioxin congener has a unique vibrational spectrum that can be used for its identification and characterization. Fourier Transform Infrared (FT-IR) spectroscopy has been used to obtain the spectra of various PCDD congeners. While obtaining a specific IR spectrum for 1,3-DCDD from the available literature is challenging, the principle of unique spectral fingerprints applies to all congeners. The IR spectra of dioxins are characterized by absorption bands corresponding to the vibrations of the C-C, C-O, and C-Cl bonds, as well as the aromatic rings. These spectra can be used to differentiate between isomers and provide structural information for congener classification.

Computational Chemistry Approaches for Dioxin-like Compounds

Computational chemistry provides powerful tools to predict the properties and behavior of dioxin-like compounds, including their interaction with biological systems. These methods are particularly useful for understanding the structure-activity relationships of a large number of congeners without the need for extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For dioxin-like compounds, QSAR models are primarily used to predict their binding affinity to the aryl hydrocarbon receptor (AhR). The binding to AhR is the initial step in the mechanism of toxicity for these compounds.

Virtual Screening Protocols for Potential AhR Ligands

Virtual screening protocols are computational techniques used to identify substances that are likely to bind to a biological target, such as the Aryl Hydrocarbon Receptor (AhR). The toxicity of many dioxin congeners is mediated through their binding to the AhR. While extensive research has been conducted on highly toxic congeners like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), specific virtual screening studies focusing solely on 1,3-Dichlorodibenzo-p-dioxin are not extensively detailed in publicly available research.

However, the established methodologies for screening potential AhR ligands are applicable to 1,3-DCDD. These protocols typically involve the following steps:

Target Preparation: A three-dimensional structure of the AhR ligand-binding domain is prepared. This can be based on experimental data or homology modeling.

Ligand Database Preparation: A library of compounds, which would include 1,3-DCDD, is created. The three-dimensional structure of each ligand is generated and optimized.

Molecular Docking: Computational algorithms are used to predict the binding orientation and affinity of each ligand within the AhR binding pocket. This process generates a score that ranks the potential ligands based on their predicted binding strength.

Post-screening Analysis: The top-scoring ligands are further analyzed to assess their potential for actual binding and toxicological activity.

Density Functional Theory (DFT) Calculations for Conformation and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can provide valuable insights into its molecular conformation, stability, and other electronic properties.

Recent studies have utilized DFT to compute theoretical mass spectra for various dioxin isomers, including this compound. preprints.org These calculations begin with a conformational search to identify the most stable three-dimensional structure of the molecule. preprints.org From this, various properties can be calculated.

Key Parameters from DFT Calculations:

| Property | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms. |

| Formation Energy | Indicates the thermodynamic stability of the molecule. |

| Electronic Properties | Includes ionization potential and electron affinity, which relate to reactivity. |

While detailed results of DFT calculations specifically for the conformation and stability of 1,3-DCDD are not widely published, the methodology is robust and has been applied to the broader class of polychlorinated dibenzo-p-dioxins (PCDDs). These theoretical calculations are crucial for understanding the behavior of individual congeners for which experimental data may be limited.

Congener Profile Analysis for Source Apportionment and Environmental Monitoring

Congener profile analysis is a critical tool for identifying the sources of dioxin contamination in the environment. Different sources, such as industrial processes, incineration, and natural events, release distinct mixtures of dioxin congeners. wikipedia.org By analyzing the relative concentrations of different congeners in an environmental sample, it is possible to trace the contamination back to its origin.

This compound has been identified in environmental and laboratory settings, often as a product of the dechlorination of more highly chlorinated dioxins. acs.orgresearchgate.netresearchgate.netoup.comresearchgate.netresearchgate.net For instance, studies have shown that 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) can be reductively dechlorinated to form 1,3-DCDD. researchgate.netoup.comresearchgate.net This transformation pathway is significant for source apportionment, as the presence of 1,3-DCDD could indicate the degradation of other, more potent dioxins.

Environmental monitoring programs may include 1,3-DCDD in their analyses to build a more complete picture of dioxin contamination and its transformation in the environment. acs.org The presence and concentration of this congener, in relation to others, can provide clues about the age of the contamination and the environmental processes at play.

Thermal Destruction Methods for Contaminated Media

Thermal treatment technologies utilize high temperatures to break down the chemical structure of dioxins, converting them into less toxic compounds. These methods are among the most established and effective for dioxin remediation.

Incineration is a widely used and highly effective thermal destruction method for dioxin-contaminated materials. clu-in.org The process involves the combustion of organic substances contained in waste materials. For the destruction of dioxins, including this compound, high temperatures are crucial. The World Health Organization recommends temperatures over 850°C, with temperatures of 1000°C or higher required for large quantities of contaminated material. Research has shown that temperatures exceeding 1200°C are considered the most effective for complete destruction. clu-in.orgprinceton.edu

Key factors for effective incineration include maintaining a high temperature, ensuring sufficient residence time (at least 2 seconds), and providing an adequate supply of oxygen (at least 6 vol. %) to ensure complete combustion. bicgroup.com.sgwtert.org Under these controlled conditions, organic materials are oxidized into carbon dioxide and water vapor, while the chlorine atoms are converted into hydrogen chloride, which can be neutralized and removed by air pollution control devices. princeton.edu Properly operated incinerators can achieve a destruction and removal efficiency (DRE) of 99.99% to over 99.9999% for principal organic hazardous constituents like dioxins. princeton.edunih.gov Rotary kiln incinerators are particularly versatile, capable of treating a wide range of solid and liquid wastes. princeton.edunih.gov

| Parameter | Recommended Value/Range | Source |

|---|---|---|

| Temperature | >850°C (WHO); >1200°C (highly effective) | princeton.edu |

| Residence Time | ≥ 2 seconds | wtert.org |

| Oxygen Concentration | ≥ 6 vol. % | wtert.org |

| Destruction and Removal Efficiency (DRE) | 99.99% - >99.9999% | princeton.edunih.gov |

Thermal Desorption is a process that uses heat to vaporize contaminants like dioxins from a solid matrix, such as soil or sediment. clu-in.org Unlike incineration, it operates at lower temperatures, typically between 300°C and 600°C, which is not sufficient to destroy the dioxin molecules but rather to separate them from the contaminated medium. The vaporized dioxins are then collected and treated in a separate unit, often by high-temperature incineration or another destruction technology. This technology has been successfully applied on a large scale. For example, at the former Allied Feeds site in Sydney, Australia, approximately 175,000 tonnes of dioxin-contaminated soil were treated using a directly heated thermal desorption plant. researchgate.net A large-scale cleanup at the Bien Hoa Airport in Vietnam also utilized thermal desorption to treat nearly 95,000 cubic meters of contaminated soil. clu-in.org

Vitrification is a stabilization technique that immobilizes contaminants rather than destroying them. clu-in.org The process uses very high temperatures (1,600°C to 2,000°C) to melt the contaminated soil or sludge, which then cools to form a stable, glassy, non-leachable solid. clu-in.org This glassy mass effectively traps the dioxin molecules within its structure, preventing them from migrating into the environment. clu-in.org While vitrification does not destroy the this compound, it significantly reduces its mobility and bioavailability. clu-in.org

Non-Thermal Chemical Decontamination Approaches

Non-thermal technologies offer alternatives to combustion-based methods, often operating at lower temperatures and pressures. These methods rely on chemical reactions to degrade or neutralize dioxin molecules.

Base-Catalyzed Decomposition (BCD) is a chemical process that treats chlorinated contaminants like dioxins. The process typically involves heating the contaminated material (such as soil or oil) in the presence of a reagent mixture. This mixture usually consists of a high-boiling point hydrocarbon, sodium hydroxide (a base), and a proprietary catalyst. When heated to temperatures around 300-350°C, the reagent generates highly reactive atomic hydrogen, which cleaves the chlorine-carbon bonds in the dioxin molecule, effectively dechlorinating and destroying it.

A demonstration of the BCD technology on dioxin-contaminated oil showed high destruction and removal efficiencies (DREs), ranging from 99.84% to over 99.99%. epa.gov The by-products of the BCD process are typically salt and carbon, which can be disposed of in a secure landfill.

Supercritical Water Oxidation (SCWO) is an advanced oxidation process that uses water in its supercritical state (above 374°C and 221 bar) as a solvent for organic wastes and an oxidant like oxygen or hydrogen peroxide. scientific.netepa.gov In the supercritical state, water exhibits unique properties; organic compounds and gases become highly soluble, facilitating a rapid and complete oxidation reaction. epa.gov

The SCWO process typically operates at temperatures between 500-650°C and pressures of 250-300 bar. epa.gov Under these conditions, organic contaminants like this compound are rapidly converted into carbon dioxide, water, and mineral acids (such as hydrochloric acid from the chlorine atoms), with residence times of less than a minute. epa.gov A key advantage of SCWO is that the high-temperature, contained aqueous environment prevents the formation of harmful by-products like dioxins and furans that can sometimes occur during incineration. epa.goviwaponline.com Studies have demonstrated that SCWO can achieve destruction removal efficiencies exceeding 99.9% for toxic organic compounds. iwaponline.com

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Temperature | 500 - 650°C | epa.gov |

| Pressure | 250 - 300 bar | epa.gov |

| Residence Time | < 1 minute | epa.gov |

| Destruction Removal Efficiency (DRE) | > 99.9% | iwaponline.com |

Photodegradation involves using light energy, particularly ultraviolet (UV) light, to break down chemical compounds. clu-in.org For dioxins, this process typically involves irradiating the contaminated medium in the presence of a solvent or a photocatalyst. The UV energy can directly cleave the chemical bonds of the dioxin molecule or, more commonly, activate a photocatalyst like titanium dioxide (TiO2) to generate highly reactive hydroxyl radicals. researchgate.net These radicals then attack and degrade the dioxin.

Research has shown that the rate of photodegradation of polychlorinated dibenzo-p-dioxins (PCDDs) depends on the number of chlorine atoms, with less chlorinated congeners degrading faster. researchgate.net For example, the photocatalytic degradation of various dioxins on TiO2 films under UV light followed first-order reaction kinetics, with the half-life for a tetrachlorodibenzo-p-dioxin (TCDD) being 0.71 hours. researchgate.net Studies on 1,2,3,4-TCDD in a hexane solution under near-UV light showed that the degradation reaction followed pseudo-first-order kinetics. nih.gov The process can lead to the dechlorination of the dioxin molecule, forming less toxic, lower-chlorinated dioxins as intermediates. nih.gov

An in-depth examination of environmental remediation strategies tailored for soil contaminated with this compound (1,3-DCDD) reveals a multi-faceted approach involving biological, physical, and chemical techniques. These strategies aim to degrade, remove, or contain the contaminant to mitigate its environmental impact.

Future Research Trajectories and Methodological Innovations in 1,3 Dichlorodibenzo P Dioxin Studies

Advancements in Dechlorination Pathway Elucidation

A critical area of ongoing research is the detailed mapping of the dechlorination pathways of 1,3-DCDD. Microbial reductive dechlorination is a key process in the natural attenuation of PCDDs in anaerobic environments. nih.govmdpi.com Future studies are focused on identifying the specific microorganisms and enzymatic systems capable of removing chlorine atoms from the 1,3-DCDD molecule. Research has shown that the position of the chlorine atoms significantly influences the dechlorination process, with different microbial populations exhibiting distinct regioselective activities. researchgate.net For instance, some microbial consortia demonstrate a preference for removing lateral chlorines, which is particularly relevant for the detoxification of more toxic congeners, while others target peri-positioned chlorines. researchgate.netresearchgate.net

Quantum chemical calculations are also being employed to predict the most likely dechlorination pathways. nih.gov These theoretical studies investigate the electron density around the chlorine substituents, with findings suggesting that chlorines with a lower electron density are more susceptible to microbial abstraction. nih.gov This computational approach, when calibrated with experimental data from microbial cultures, can help predict the formation of various lesser-chlorinated congeners from 1,3-DCDD. nih.gov For example, studies on other dichlorodibenzo-p-dioxins have shown dechlorination to monochlorinated and eventually non-chlorinated dioxins. researchgate.net A deeper understanding of these pathways is crucial for predicting the environmental fate of 1,3-DCDD and for developing bioremediation strategies that can enhance the complete detoxification of this compound.

Development of Novel Remediation Technologies

Building on the foundational understanding of dechlorination pathways, researchers are actively developing and refining novel remediation technologies for environments contaminated with 1,3-DCDD. These efforts aim to provide more efficient, cost-effective, and environmentally benign solutions compared to traditional methods like incineration.

Bioremediation approaches, such as bioaugmentation and biostimulation, are at the forefront of this research. mdpi.com Bioaugmentation involves the introduction of specific microbial strains with known dechlorinating capabilities into contaminated sites. mdpi.com Future research will focus on isolating and cultivating robust microbial consortia that are highly effective at degrading 1,3-DCDD under various environmental conditions. Biostimulation, on the other hand, aims to enhance the activity of indigenous dechlorinating microorganisms by modifying environmental parameters, such as the addition of electron donors. nih.gov

Photocatalytic degradation is another promising technology. This process utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), zinc oxide (ZnO), and tin dioxide (SnO2), which, when irradiated with UV or solar light, generate highly reactive hydroxyl radicals that can break down the dioxin structure. researchgate.netnih.gov Research has shown that the degradation rates of PCDDs are influenced by the number of chlorine atoms, with less chlorinated congeners often degrading more rapidly. researchgate.net Future work in this area will likely focus on developing more efficient photocatalysts that can be activated by a broader spectrum of light and can be effectively applied in situ. nih.govmdpi.com

Interactive Table: Comparison of Photocatalyst Efficiency in PCDD Degradation

| Photocatalyst | Target Compound | First-Order Rate Constant (h⁻¹) | Light Source |

|---|---|---|---|

| TiO₂ | OCDD | 5.30 | UV (300-450 nm) |

| ZnO | OCDD | 0.74 | UV (300-450 nm) |

| SnO₂ | OCDD | 0.28 | UV (300-450 nm) |

| ZnO | 1,2,3,6,7,8-HxCDD | 3.28 | UV (300-450 nm) |

This table is based on data for Octachlorodibenzo-p-dioxin (OCDD) and Hexachlorodibenzo-p-dioxin (HxCDD) to illustrate the principles of photocatalytic degradation of PCDDs. nih.gov

Refinement of Analytical and Computational Models for Congener-Specific Assessment

Accurate assessment of the risks posed by 1,3-DCDD relies on sophisticated analytical and computational tools. A key area of future development is the continued refinement of these models for more precise congener-specific assessment.

Historically, the gold standard for dioxin analysis has been high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). mdpi.com While highly sensitive and reliable, this method is time-consuming and expensive. mdpi.com Consequently, research is focused on developing more accessible and efficient analytical techniques. Gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) is emerging as a viable alternative, offering comparable sensitivity and selectivity with lower operational costs. mdpi.com Furthermore, innovations in sample preparation, such as the development of one-step cleanup methods, are streamlining the analytical workflow, enabling higher sample throughput. mdpi.com Immunoassays like ELISA are also being refined as rapid and cost-effective screening tools, although they are generally less sensitive than mass spectrometry-based methods. mdpi.com

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for predicting the toxicological properties and environmental behavior of dioxin congeners for which limited experimental data exist. nih.gov Future research will focus on developing more robust and predictive QSAR models by incorporating a wider range of molecular descriptors and utilizing advanced machine learning algorithms. nih.gov These models can help to estimate the toxic equivalency factors (TEFs) for less-studied congeners like 1,3-DCDD, which are crucial for calculating the total toxic equivalency (TEQ) of a complex dioxin mixture. nih.gov The refinement of these computational tools will allow for more comprehensive and cost-effective risk assessments.

Interdisciplinary Approaches in Environmental Fate and Mechanisms Research

A holistic understanding of the environmental fate and toxicological mechanisms of 1,3-DCDD necessitates a move towards more integrated, interdisciplinary research. The complex interplay between the chemical properties of the compound, the biological systems it interacts with, and the environmental matrices it inhabits requires a collaborative approach.

Future research trajectories will increasingly bridge the fields of environmental chemistry, toxicology, microbiology, and computational modeling. frontiersin.org For instance, understanding the bioavailability of 1,3-DCDD in soil requires knowledge of soil chemistry, the microbial communities present, and the physiological processes of organisms that may come into contact with the contaminated soil. researchgate.net Similarly, elucidating the complete toxicological profile of 1,3-DCDD involves not only in vitro and in vivo toxicological studies but also an understanding of its metabolic pathways and how its structure relates to its interaction with biological receptors like the aryl hydrocarbon receptor (AhR). nih.gov

The "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health, is a guiding principle for future research in this area. frontiersin.org By integrating data from these diverse fields, scientists can develop more comprehensive models of the environmental fate of 1,3-DCDD, from its release into the environment to its potential impact on ecosystems and human health. This integrated approach is exemplified by initiatives like the U.S. EPA's "Assay to Outreach" program, which links fundamental toxicological research with clinical and population-based studies to inform public health interventions. epa.gov Such interdisciplinary collaborations are essential for developing effective risk management strategies and for protecting environmental and public health from the challenges posed by 1,3-DCDD and other persistent organic pollutants.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-dichlorodibenzo-p-dioxin (1,3-DCDD), and how do they influence its environmental persistence?

- Methodological Answer : 1,3-DCDD (CAS 50585-39-2) is a polychlorinated dibenzo-p-dioxin (PCDD) with two chlorine atoms at positions 1 and 2. Its molecular formula is C₁₂H₆Cl₂O₂, and its structure contributes to high thermal stability and lipophilicity, favoring bioaccumulation in fatty tissues . Environmental persistence is linked to its low water solubility and resistance to hydrolysis. Researchers should prioritize gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for precise quantification in environmental matrices .

Q. How is 1,3-DCDD typically detected in environmental samples, and what quality control measures are critical?

- Methodological Answer : Detection relies on isotopic dilution techniques using HRGC-HRMS, as outlined in the NHANES protocol . Quality control includes surrogate recovery checks (e.g., ¹³C-labeled internal standards) and adherence to Westgard rules for precision. Matrix-specific validation (e.g., soil vs. biological samples) is essential to address interferences .

Q. What are the primary emission sources of 1,3-DCDD in the environment?

- Methodological Answer : 1,3-DCDD is not commercially produced but forms unintentionally during combustion processes (e.g., solid waste incineration, metallurgical activities) . Researchers should use congener-specific analysis to distinguish 1,3-DCDD from other PCDDs in emission studies .

Advanced Research Questions

Q. How can researchers design studies to address the lack of chronic toxicity data for 1,3-DCDD?

- Methodological Answer : Given the absence of chronic oral MRLs (Minimal Risk Levels) for 1,3-DCDD , in vivo rodent models should follow OECD Guidelines 453 (chronic toxicity/carcinogenicity). Dose selection should consider isomer-specific Ah receptor binding affinity, with endpoints focusing on hepatic enzyme induction (e.g., CYP1A1) and immunotoxicity . Comparative studies with 2,3,7,8-TCDD (the most toxic congener) can contextualize risks .

Q. What experimental approaches are suitable for resolving contradictions in isomer-specific toxicity data for 1,3-DCDD?

- Methodological Answer : Contradictions arise from variable chlorination patterns affecting toxicity. Use in vitro models (e.g., HepG2 cells transfected with Ah receptor-responsive luciferase reporters) to quantify transcriptional activation. Pair this with molecular docking simulations to compare 1,3-DCDD’s binding affinity to 2,3,7,8-TCDD . Meta-analyses of existing data, following PRISMA guidelines, can identify gaps in mechanistic studies .

Q. How can advanced remediation strategies target 1,3-DCDD in contaminated environments?

- Methodological Answer : Thermal degradation (>850°C) in incinerators with SCR (Selective Catalytic Reduction) systems achieves >99% destruction efficiency . For bioremediation, screen microbial consortia from historically contaminated sites for dechlorination activity. Anaerobic conditions favor reductive dechlorination, but process optimization requires monitoring intermediate metabolites via LC-MS/MS .

Methodological Guidance for Research Design

Q. What frameworks ensure rigor in formulating research questions on 1,3-DCDD’s environmental impact?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For example, a study on 1,3-DCDD’s endocrine disruption potential should define clear outcomes (e.g., thyroid hormone levels) and control for confounding POPs . Use the PICO framework to structure hypotheses: Population (e.g., aquatic ecosystems), Intervention (1,3-DCDD exposure), Comparison (unexposed controls), Outcome (biomarker changes) .

Q. How should researchers handle conflicting data on 1,3-DCDD’s half-life in human tissues?

- Methodological Answer : Discrepancies may stem from variations in lipid content or metabolic rates. Conduct pharmacokinetic studies using stable isotope-labeled 1,3-DCDD administered to humanized mouse models. Use compartmental modeling (e.g., NONMEM software) to estimate half-life, accounting for interindividual variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.